Diallyl sulfone

Descripción general

Descripción

Diallyl sulfide (DAS) is a natural organosulfur compound primarily derived from Allium plants, such as garlic . It is a lipophilic thioallyl-ether and one of the main components of distilled garlic oil . DAS has been recognized for its health-promoting effects, including anticancer, antimicrobial, anti-angiogenic, and immunomodulatory properties .

Synthesis Analysis

The synthesis of Diallyl sulfone involves a solution of allyl alcohol isomer and oxone in acetone and water. This mixture is stirred at room temperature overnight, then filtered, diluted with water and AcOEt, extracted with AcOEt, dried, and concentrated.

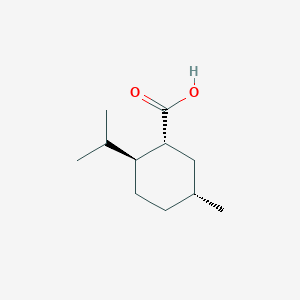

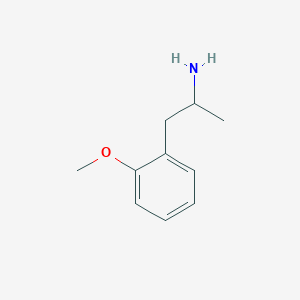

Molecular Structure Analysis

Diallyl disulfide (DADS), a major organosulfur compound of garlic, has a structure consisting of two sulfur atoms with two allyl groups . The chemical structure of DADS can be found in various resources .

Chemical Reactions Analysis

Diallyl sulfide is involved in various chemical reactions. For instance, it is sequentially converted to diallyl sulfoxide (DASO) and diallyl sulfone (DASO2) by cytochrome P450 2E1 (CYP2E1) .

Aplicaciones Científicas De Investigación

Modulation of Hepatic Enzymes and Cytotoxicity : Diallyl sulfone modulates hepatic microsomal enzymes, showing time- and dose-dependent decreases in hepatic microsomal P450IIE1 activity, and is also involved in the induction of other enzymes. This modulation could be useful in understanding and potentially treating liver-related conditions (Brady et al., 1991).

Inhibition of Chemical Toxicity and Carcinogenesis : Diallyl sulfide and its metabolites, including diallyl sulfone, have shown potential in reducing the incidence of chemically induced tumors in animal models. This is attributed to their ability to inhibit phase I activation of carcinogens and modulate other cytochrome P450 enzymes (Yang et al., 2001).

Inhibition of Cytochrome P450 2E1 : Studies have demonstrated that diallyl sulfide and its metabolites, including diallyl sulfone, inhibit the P450 2E1 enzyme, a key player in the metabolism of various toxins and drugs. Understanding this inhibition can be crucial in developing treatments for toxicity related to certain drugs and chemicals (Brady et al., 1991).

Allylation and Alkylation of Biologically Relevant Nucleophiles : Diallyl sulfone can alkylate both amines and thiols under physiological conditions. This reaction is significant for studying the biochemical interactions of proteins and other molecules in the body (Ruddraraju et al., 2017).

Protective Effect Against Acetaminophen-Induced Hepatotoxicity : Diallyl sulfone has been shown to protect mice against hepatotoxicity induced by acetaminophen, a common over-the-counter medication. This protective effect is mainly due to its ability to block acetaminophen bioactivation by inhibiting and inactivating certain liver enzymes (Lin et al., 1996).

Investigation of Pathogenic-Bacterium Injury : Diallyl sulfone, along with other garlic-derived organosulfur compounds, has been used to study the injury mechanisms in pathogenic bacteria, which could lead to the development of novel antimicrobial strategies (Feng et al., 2013).

Effect on Catalase Activity : Research shows that diallyl sulfone can decrease catalase activity in the liver, providing insights into its potential role in modulating oxidative stress and related pathological conditions (Chen et al., 1999).

Regulation of Cytochrome P450 Genes : Diallyl sulfone has been shown to regulate the expression of certain cytochrome P450 genes, which are important in the metabolism of drugs and toxins. Understanding this regulation can aid in the development of therapeutic interventions for various diseases (Pan et al., 1993).

Mecanismo De Acción

Diallyl sulfide has been shown to have several mechanisms of action. It may target multiple signaling cascades commonly involved in various chronic diseases, including cancer and neuronal diseases . It has also been shown to be a selective inhibitor of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of a large number of compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

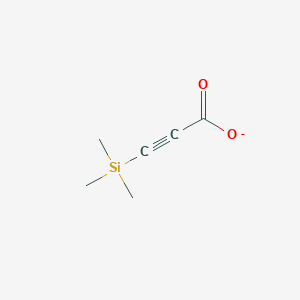

3-prop-2-enylsulfonylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEDMAWEJPYWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

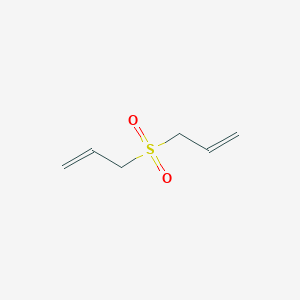

Canonical SMILES |

C=CCS(=O)(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168564 | |

| Record name | Diallyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diallyl sulfone | |

CAS RN |

16841-48-8 | |

| Record name | Diallyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diallyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)

![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)